Suc-ala-phe-pro-phe-pna

Description

BenchChem offers high-quality Suc-ala-phe-pro-phe-pna suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Suc-ala-phe-pro-phe-pna including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

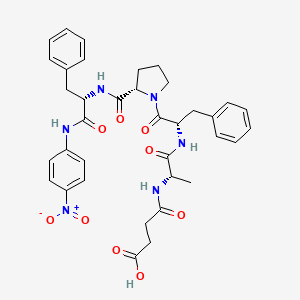

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N6O9/c1-23(37-31(43)18-19-32(44)45)33(46)40-29(22-25-11-6-3-7-12-25)36(49)41-20-8-13-30(41)35(48)39-28(21-24-9-4-2-5-10-24)34(47)38-26-14-16-27(17-15-26)42(50)51/h2-7,9-12,14-17,23,28-30H,8,13,18-22H2,1H3,(H,37,43)(H,38,47)(H,39,48)(H,40,46)(H,44,45)/t23-,28-,29-,30-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQTWYDDUUZVEY-SUFMYBPMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N6O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic cleavage mechanism of Suc-Ala-Phe-Pro-Phe-pNA

An In-depth Technical Guide to the Enzymatic Cleavage of Suc-Ala-Phe-Pro-Phe-pNA

Authored by: Gemini, Senior Application Scientist

Introduction: The Utility of a Chromogenic Substrate

In the fields of enzymology and drug development, the ability to accurately measure the activity of proteases is paramount. Chromogenic substrates provide a simple yet powerful tool for these investigations. N-Succinyl-L-alanyl-L-phenylalanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Phe-Pro-Phe-pNA) is a synthetic peptide derivative designed specifically as a substrate for α-chymotrypsin and other chymotrypsin-like serine proteases.[][2] Its structure mimics a natural peptide sequence, but with a critical modification: the C-terminal Phenylalanine is linked via an amide bond to a p-nitroaniline (pNA) molecule.

Upon enzymatic cleavage, the colorless substrate releases the yellow chromophore p-nitroaniline.[2][3] The rate of pNA formation, which can be continuously monitored by measuring the increase in absorbance at approximately 405-410 nm, is directly proportional to the enzyme's activity.[2][4][5] This direct, real-time measurement makes Suc-Ala-Phe-Pro-Phe-pNA and similar substrates invaluable for quantifying enzyme kinetics, screening for inhibitors, and assessing the potency of drug candidates targeting these crucial enzymes.[2][4]

The Target Enzyme: α-Chymotrypsin Specificity

α-Chymotrypsin (EC 3.4.21.1) is a digestive serine protease synthesized in the pancreas as an inactive zymogen, chymotrypsinogen.[6] Following activation in the duodenum, it plays a crucial role in proteolysis, the breakdown of proteins and polypeptides.[6] Chymotrypsin's catalytic power is matched by its specificity. It preferentially cleaves peptide bonds on the C-terminal side of large, hydrophobic amino acid residues, such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).[6][7][8]

This specificity is dictated by the enzyme's active site architecture, particularly a feature known as the S1 specificity pocket.[6] In chymotrypsin, this pocket is deep and hydrophobic, readily accommodating the bulky, nonpolar side chains of aromatic amino acids.[7][9][10] When the Suc-Ala-Phe-Pro-Phe-pNA substrate binds to chymotrypsin, the C-terminal Phenylalanine residue fits snugly into this S1 pocket, precisely positioning the adjacent Phe-pNA amide bond for cleavage by the enzyme's catalytic machinery.[9]

Caption: Structure of Suc-Ala-Phe-Pro-Phe-pNA and the chymotrypsin cleavage site.

The Core Mechanism: A Tale of a Triad

The cleavage of the peptide bond is a hydrolysis reaction that is thermodynamically favorable but kinetically very slow under physiological conditions.[6][11] Serine proteases like chymotrypsin dramatically accelerate this reaction by employing a sophisticated catalytic mechanism centered around a conserved structure of three amino acids in the active site known as the catalytic triad .[11][12][13]

The Catalytic Triad

In chymotrypsin, the catalytic triad consists of Aspartate-102 (Asp102) , Histidine-57 (His57) , and Serine-195 (Ser195) .[6][12] These residues are not necessarily close in the primary sequence but are brought into precise spatial proximity by the protein's folding.[13] Their coordinated action transforms the relatively unreactive hydroxyl group of Ser195 into a potent nucleophile.

-

Ser195 : Provides the nucleophilic hydroxyl group that directly attacks the substrate's peptide bond.[12][13]

-

His57 : Acts as a general base and acid, first accepting a proton from Ser195 to activate it, and later donating a proton to the leaving group.[13][14]

-

Asp102 : Sits behind His57, using its negative charge to orient the histidine residue and stabilize the positive charge that develops on it during the transition states, thereby increasing its basicity.[13][14]

This arrangement is often called a "charge relay system," where charge is shuttled between the residues to facilitate catalysis.[11][15]

Caption: The catalytic triad of chymotrypsin poised for action.

The Stepwise Catalytic Cycle

The cleavage occurs via a two-part "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate.[7][8][12]

Phase 1: Acylation (Formation of the Acyl-Enzyme Intermediate)

-

Substrate Binding : Suc-Ala-Phe-Pro-Phe-pNA binds to the active site, with the C-terminal Phe side chain occupying the S1 pocket.

-

Nucleophilic Attack : His57, acting as a general base, abstracts the proton from the Ser195 hydroxyl group. The now highly nucleophilic Ser195 oxygen attacks the carbonyl carbon of the Phe-pNA peptide bond.[6][15]

-

Tetrahedral Intermediate 1 : This attack forms a short-lived, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen (the oxyanion) is stabilized by hydrogen bonds with backbone amide groups from Gly193 and Ser195, a structure known as the "oxyanion hole".[9][15]

-

Intermediate Collapse & Product 1 Release : The intermediate collapses. The peptide bond is broken. His57, now acting as a general acid, donates its proton to the nitrogen of the pNA leaving group. The first product, p-nitroaniline, is released.[10] This leaves the remainder of the substrate (Suc-Ala-Phe-Pro-Phe) covalently attached to Ser195, forming the acyl-enzyme intermediate .[14]

Phase 2: Deacylation (Regeneration of the Enzyme)

-

Water Enters : A water molecule from the solvent enters the active site, taking the place of the departed pNA.

-

Water Activation : His57 acts as a general base again, abstracting a proton from the water molecule, thereby activating it to become a hydroxide ion, a strong nucleophile.[9]

-

Nucleophilic Attack by Water : The activated water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate.

-

Tetrahedral Intermediate 2 : A second tetrahedral intermediate is formed, again stabilized by the oxyanion hole.[13]

-

Intermediate Collapse & Product 2 Release : The intermediate collapses, breaking the covalent bond between the peptide and Ser195. His57 donates a proton back to Ser195, regenerating its original hydroxyl group. The second product, Suc-Ala-Phe-Pro-Phe, is released from the active site.

-

Enzyme Regeneration : The enzyme is now back in its initial state, ready to bind another substrate molecule.

Caption: The ping-pong catalytic cycle of chymotrypsin.

Experimental Protocol: A Practical Guide to Measuring Activity

This protocol outlines a standard method for determining chymotrypsin activity in a 96-well microplate format using Suc-Ala-Phe-Pro-Phe-pNA.

I. Reagent Preparation

-

Assay Buffer : 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.[4]

-

Causality: Tris provides a stable pH environment near chymotrypsin's optimum (pH 7-8.5).[8] Calcium ions (CaCl₂) are known to enhance the stability of chymotrypsin.

-

-

Substrate Stock Solution (e.g., 20 mM) : Dissolve Suc-Ala-Phe-Pro-Phe-pNA in a suitable organic solvent like Dimethyl Sulfoxide (DMSO).[16]

-

Causality: The substrate has limited aqueous solubility, requiring an organic solvent for the concentrated stock.

-

-

Working Substrate Solution (e.g., 1 mM) : Just before use, dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration.

-

Trustworthiness: Preparing the working solution fresh minimizes potential substrate degradation and ensures consistency.

-

-

Chymotrypsin Solution : Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl. Dilute to the final working concentration (typically in the ng/mL to low µg/mL range) in Assay Buffer immediately before the assay.[4][5]

-

Causality: The acidic solution (1 mM HCl) helps to stabilize the enzyme and prevent autolysis during storage. Dilution into the assay buffer brings it to the optimal pH for activity.

-

II. Assay Procedure

Caption: Standard experimental workflow for a chymotrypsin activity assay.

-

Plate Setup : To the wells of a clear, flat-bottom 96-well microplate, add the components in the following order:

-

Blank Wells : 175 µL Assay Buffer.

-

Sample Wells : 150 µL Assay Buffer + 25 µL Chymotrypsin Solution.

-

-

Pre-incubation : Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5 minutes to allow all components to reach thermal equilibrium.[4]

-

Reaction Initiation : Initiate the reaction by adding:

-

Blank Wells : 25 µL Working Substrate Solution.

-

Sample Wells : 25 µL Working Substrate Solution.

-

The total volume in all wells should be 200 µL.

-

-

Kinetic Measurement : Immediately place the plate in a microplate reader set to the reaction temperature. Measure the absorbance at 405 nm every 30-60 seconds for 10-15 minutes.[4][16]

III. Data Analysis

-

Calculate the Rate : For each well, plot absorbance vs. time. The initial rate of the reaction (ΔAbs/min) is the slope of the linear portion of this curve.

-

Correct for Background : Subtract the rate of the blank wells from the rate of the sample wells to correct for any non-enzymatic substrate hydrolysis.

-

Calculate Enzyme Activity : Use the Beer-Lambert law to convert the rate of absorbance change into the rate of product formation.

Activity (mol/min/L) = (ΔAbs/min) / (ε × l)

Where:

-

ΔAbs/min is the background-corrected rate of absorbance change.

-

ε (epsilon) is the molar extinction coefficient of p-nitroaniline.

-

l is the path length of the light through the well (in cm).

-

Quantitative Data Summary

The interpretation of kinetic data relies on accurate physical constants. The molar extinction coefficient of p-nitroaniline can be sensitive to solution composition, such as ionic strength.[17][18] It is crucial to use a value determined under assay conditions similar to your own or to determine it empirically.

| Parameter | Value | Units | Notes |

| p-Nitroaniline (pNA) λmax | ~381 - 410 | nm | The absorbance maximum (λmax) is solvent-dependent, shifting to longer wavelengths (red-shift) in more polar solvents.[17] Assays are typically monitored at 405 or 410 nm. |

| pNA Molar Extinction Coefficient (ε) | ~8,800 - 10,660 | M⁻¹cm⁻¹ | A commonly used value is 8,800 M⁻¹cm⁻¹ at 410 nm.[19] Another reported value is 10,660 M⁻¹cm⁻¹ at 405 nm. This value should be confirmed for the specific buffer system used. |

| Km for Suc-AAPF-pNA | ~1.7 | mM | While data for Suc-Ala-Phe-Pro-Phe-pNA is not readily available, the closely related substrate Suc-Ala-Ala-Pro-Phe-pNA has a reported Km of 1.7 mM.[3] This indicates the substrate concentration required for half-maximal velocity. |

Conclusion

The enzymatic cleavage of Suc-Ala-Phe-Pro-Phe-pNA by chymotrypsin is a classic example of serine protease catalysis. The reaction proceeds through a well-defined ping-pong mechanism, critically dependent on the Asp-His-Ser catalytic triad and stabilized by the oxyanion hole. The release of the chromogenic p-nitroaniline group provides a direct and convenient spectrophotometric readout of enzymatic activity. A thorough understanding of this mechanism, from the substrate's specific fit into the S1 pocket to the precise roles of each catalytic residue, empowers researchers to design robust assays, interpret kinetic data with confidence, and ultimately accelerate the discovery of novel therapeutics targeting this important class of enzymes.

References

-

Serine protease - Wikipedia. [Link]

-

Chymotrypsin - Wikipedia. [Link]

-

The catalytic triad and its role in the serine protease mechanism. (2016, November 12). [Link]

-

Ekici, O. D., Paetzel, M., & Dalbey, R. E. (2008). Unconventional serine proteases: Variations on the catalytic Ser/His/Asp triad configuration. Protein Science, 17(12), 2023-2037. [Link]

-

Chymotrypsin - Chemistry LibreTexts. (2023, February 12). [Link]

-

Mechanism of serine protease. The catalytic triad Ser/His/Asp acts in a... - ResearchGate. [Link]

-

The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry - Open Library Publishing Platform. [Link]

-

Di Cera, E. (2009). Serine Proteases. IUBMB Life, 61(5), 510-515. [Link]

-

Video: Chymotrypsin Overview, Mechanism & Structure - Study.com. [Link]

-

Chymotrypsin Serine Protease Mechanism | PPTX - Slideshare. [Link]

-

Jameson, G. W., & Elmore, D. T. (1980). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochemical Journal, 191(1), 269-272. [Link]

-

Absorption spectra of p-nitroaniline with a concentration of... - ResearchGate. [Link]

-

(PDF) Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents - ResearchGate. [Link]

-

Petkov, D. D., & Stoineva, I. B. (1984). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. Archives of Biochemistry and Biophysics, 230(1), 230-237. [Link]

-

N-(p-dimethylaminobenzylidene)-p-nitroaniline - Optional[UV-VIS] - Spectrum - SpectraBase. [Link]

-

Chymotrypsin Activity Assay Kit (Fluorometric). [Link]

-

Chymotrypsin Measurement Principle Reagents Sample Method - CoaChrom. [Link]

-

Kurokawa, N., & Nakaie, C. R. (2002). Kinetic study of alpha-chymotrypsin catalysis with regard to the interaction between the specificity-determining site and the aromatic side chain of substrates. Journal of Biochemistry, 131(4), 587-592. [Link]

-

Progress curves for the R-CT-catalyzed hydrolysis of Suc-Ala-Phe-pNA in... - ResearchGate. [Link]

-

Mackenzie, G., & Williams, G. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(9), 4488-4497. [Link]

-

Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates - Semantic Scholar. [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. coachrom.com [coachrom.com]

- 6. Chymotrypsin - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chymotrypsin Serine Protease Mechanism | PPTX [slideshare.net]

- 9. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 10. Chymotrypsin Overview, Mechanism & Structure - Video | Study.com [study.com]

- 11. guweb2.gonzaga.edu [guweb2.gonzaga.edu]

- 12. Serine protease - Wikipedia [en.wikipedia.org]

- 13. Unconventional serine proteases: Variations on the catalytic Ser/His/Asp triad configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Identification and Characterization of Proteases Hydrolyzing Suc-Ala-Phe-Pro-Phe-pNA

For researchers, scientists, and drug development professionals, the accurate identification and characterization of protease activity are fundamental to advancing our understanding of biological processes and developing novel therapeutics. The chromogenic substrate, N-Succinyl-L-alanyl-L-phenylalanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Phe-Pro-Phe-pNA), serves as a valuable tool in this endeavor. This in-depth technical guide provides a comprehensive overview of the proteases that hydrolyze this substrate, the underlying principles of its use, and detailed methodologies for its application in enzyme kinetics and inhibitor screening.

The Suc-Ala-Phe-Pro-Phe-pNA Substrate: A Probe for Chymotrypsin-Like Proteases

The utility of a synthetic peptide substrate lies in its ability to mimic a natural cleavage site for a specific protease or class of proteases. The design of Suc-Ala-Phe-Pro-Phe-pNA is a prime example of rational substrate design, targeting a specific family of serine proteases.

Structural Rationale: The key to this substrate's specificity lies in its amino acid sequence, particularly the C-terminal phenylalanine residue (Phe) linked to the p-nitroanilide (pNA) chromophore. This phenylalanine occupies the P1 position in the standard protease substrate nomenclature, which is the primary determinant for recognition and cleavage by chymotrypsin and chymotrypsin-like proteases. These enzymes possess a deep, hydrophobic S1 binding pocket that favorably accommodates large aromatic side chains like phenylalanine.[1] The preceding residues at the P2 (Pro), P3 (Phe), and P4 (Ala) positions further contribute to the binding affinity and specificity for certain proteases, influencing the kinetic parameters of the hydrolysis reaction.[2] The N-terminal succinyl group enhances the solubility of the peptide in aqueous buffers.[3]

Upon enzymatic cleavage of the amide bond between the P1 phenylalanine and the pNA moiety, the yellow chromophore, p-nitroaniline, is released. The rate of pNA release, which can be monitored spectrophotometrically, is directly proportional to the protease activity.[4]

Proteases Identified by Suc-Ala-Phe-Pro-Phe-pNA Hydrolysis

This substrate is primarily recognized and hydrolyzed by serine proteases with chymotrypsin-like specificity. The following are the most prominent enzymes identified using this substrate:

-

α-Chymotrypsin: This digestive serine protease, found in the small intestine, is the archetypal enzyme for which this substrate is designed.[1][] It exhibits a strong preference for cleaving peptide bonds C-terminal to aromatic amino acids such as phenylalanine, tryptophan, and tyrosine.[1]

-

Cathepsin G: A serine protease predominantly found in the azurophilic granules of neutrophils.[6] Cathepsin G plays a crucial role in the inflammatory response and host defense. It is known to have a broader substrate specificity than chymotrypsin, but it efficiently hydrolyzes substrates with a phenylalanine at the P1 position.[6]

It is important to note that while this substrate is highly specific for chymotrypsin-like proteases, other proteases with similar S1 pocket characteristics may also exhibit some level of activity. Conversely, proteases with different specificities, such as human leukocyte elastase, do not hydrolyze this substrate, highlighting its utility in distinguishing between different protease activities in a mixed sample.[3]

The Catalytic Mechanism: A Symphony of Molecular Interactions

Understanding the mechanism of hydrolysis provides insight into the enzyme's function and is crucial for designing effective inhibitors. The hydrolysis of Suc-Ala-Phe-Pro-Phe-pNA by chymotrypsin is a classic example of serine protease catalysis, involving a "catalytic triad" of amino acid residues in the enzyme's active site: Aspartate (Asp), Histidine (His), and Serine (Ser).

The process can be visualized as a two-phase reaction: acylation and deacylation.

Figure 1: A simplified workflow of the two-phase catalytic mechanism of chymotrypsin.

Expert Insight: The formation of the tetrahedral intermediate is the highest energy state of the reaction, and its stabilization by the "oxyanion hole" (formed by backbone amides) is a critical feature that significantly accelerates the rate of catalysis. This detailed mechanistic understanding is paramount in drug development for the rational design of transition-state analog inhibitors.

Quantitative Analysis: Kinetic Parameters of Hydrolysis

The interaction between a protease and its substrate can be quantified by determining the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km is an indicator of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and reflects the affinity of the enzyme for the substrate. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

While specific kinetic data for Suc-Ala-Phe-Pro-Phe-pNA is less abundant in the literature compared to the more common Suc-Ala-Ala-Pro-Phe-pNA, the available data for related substrates provide valuable insights.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Tenebrio molitor Chymotrypsin-like Proteinase | Suc-Ala-Ala-Pro-Phe-pNA | 1.59 | 36.5 | 23,040 |

| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.032 | 65 | 2,031,250 |

| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1.7 | - | - |

| Chymase | Suc-Ala-Ala-Pro-Phe-pNA | 4.0 | - | - |

Note: Data for Tenebrio molitor chymotrypsin-like proteinase is from a specific study and may not be directly comparable to mammalian enzymes.[7] Data for α-Chymotrypsin, Cathepsin G, and Chymase with Suc-Ala-Ala-Pro-Phe-pNA are compiled from various sources.[4][8] The absence of kcat values for some entries reflects the availability of data in the cited literature.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for conducting protease activity and inhibition assays using Suc-Ala-Phe-Pro-Phe-pNA. These should be optimized for your specific experimental conditions.

Preparation of Reagents

-

Assay Buffer: A common buffer for chymotrypsin assays is 0.1 M Tris-HCl, pH 8.0.[4] The optimal buffer composition and pH should be determined for the specific protease being investigated.

-

Substrate Stock Solution: Prepare a 20 mM stock solution of Suc-Ala-Phe-Pro-Phe-pNA in 100% dimethyl sulfoxide (DMSO).[4] Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Enzyme Solution: Prepare a stock solution of the protease in an appropriate buffer, as recommended by the supplier. Store at -80°C. On the day of the experiment, dilute the enzyme to the desired working concentration in the assay buffer.

Protease Activity Assay (96-Well Plate Format)

This protocol is designed for a final assay volume of 200 µL.

Figure 2: A generalized workflow for a protease activity assay in a 96-well plate format.

Self-Validation: It is crucial to include appropriate controls in your experiment:

-

No-Enzyme Control: Contains all reaction components except the enzyme to measure the rate of non-enzymatic substrate hydrolysis.

-

No-Substrate Control: Contains all reaction components except the substrate to measure any background absorbance changes from the enzyme solution.

Protease Inhibition Assay (96-Well Plate Format)

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound.

-

Prepare a serial dilution of the test compound in 100% DMSO in a separate 96-well plate.

-

Dispense reagents into the assay plate:

-

178 µL of Assay Buffer.

-

2 µL of the test compound dilution (or DMSO for the 0% inhibition control).

-

10 µL of the diluted enzyme solution.

-

-

Pre-incubate: Gently mix and incubate the plate for 10-15 minutes at the desired temperature to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction: Add 10 µL of the Substrate Stock Solution to all wells.

-

Kinetic Measurement: Immediately measure the absorbance at 405 nm at regular intervals.

-

Data Analysis:

-

Calculate the reaction velocity (V) for each well.

-

Calculate the percent inhibition using the formula: % Inhibition = (1 - (Vinhibitor / VDMSO)) * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

-

Conclusion

Suc-Ala-Phe-Pro-Phe-pNA is a specific and reliable chromogenic substrate for the identification and characterization of chymotrypsin-like proteases. A thorough understanding of its substrate specificity, the catalytic mechanism of the target proteases, and robust experimental design are essential for obtaining accurate and reproducible data. The methodologies and insights provided in this guide serve as a comprehensive resource for researchers and drug development professionals to effectively utilize this valuable tool in their scientific pursuits.

References

-

SOP: Protease (casein) assay | Soils Lab. (2021, August 14). Retrieved from [Link]

- Elpidina, E. N., Vinokurov, K. S., Rudenskaya, G. N., & Dunaevsky, Y. E. (2005). A chymotrypsin-like proteinase from the midgut of Tenebrio molitor larvae. Biochimie, 87(8), 771–779.

-

Protease Screening™ Kit. (n.d.). G-Biosciences. Retrieved from [Link]

-

Protease Assay™ Kit. (n.d.). G-Biosciences. Retrieved from [Link]

-

Chymotrypsin. (n.d.). In Wikipedia. Retrieved from [Link]

-

Suc-Ala-Glu-Pro-Phe-pNA. (n.d.). Adooq Bioscience. Retrieved from [Link]

-

KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L. (n.d.). PMC. Retrieved from [Link]

- Fersht, A. R., & Requena, Y. (1971). Mechanism of the chymotrypsin-catalyzed hydrolysis of amides. A new method for the study of the free energy of hydrolysis of the peptide bond. Journal of the American Chemical Society, 93(25), 7079-7087.

- Hess, G. P. (1971). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Accounts of Chemical Research, 4(9), 309-315.

-

Hess, G. P. (1971). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Semantic Scholar. Retrieved from [Link]

- Walde, P., & Luisi, P. L. (1989). Activity, stability and kinetic parameters for α-chymotrypsin catalysed reactions in AOT/isooctane. Journal of Chemical Sciences, 101(5), 485-490.

- Uehara, Y., Tonomura, B., & Hiromi, K. (1979). Kinetic study of alpha-chymotrypsin catalysis with regard to the interaction between the specificity-determining site and the aromatic side chain of substrates. Journal of Biochemistry, 85(1), 11-20.

-

Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. (n.d.). University of Bristol. Retrieved from [Link]

- Polgár, L. (1987). The mechanism of action of serine proteases. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 912(2), 223-231.

- Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759.

- Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical reviews, 102(12), 4501-4524.

- Wang, J., et al. (2008). Substrate-induced Changes in Protease Active Site Conformation Impact on Subsequent Reactions with Substrates. Journal of Biological Chemistry, 283(39), 26366-26374.

- Watzke, A., et al. (2018). Activity-Based Probes to Utilize the Proteolytic Activity of Cathepsin G in Biological Samples. Frontiers in Chemistry, 6, 45.

Sources

- 1. foodengprog.org [foodengprog.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ars.usda.gov [ars.usda.gov]

- 8. benchchem.com [benchchem.com]

Kinetic parameters (Km and kcat) of Suc-Ala-Phe-Pro-Phe-pNA

An In-depth Technical Guide to the Kinetic Parameters (Kcat and Km) of Suc-Ala-Phe-Pro-Phe-pNA

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the kinetic parameters of the chromogenic substrate N-Succinyl-L-alanyl-L-phenylalanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Phe-Pro-Phe-pNA). We will delve into the core principles of Michaelis-Menten kinetics, provide a field-proven experimental protocol, and discuss the critical interpretation of the resulting data.

The Substrate: A Tool for Protease Characterization

Suc-Ala-Phe-Pro-Phe-pNA is a synthetic peptide substrate designed for the kinetic analysis of specific proteases. Its value in research stems from the p-nitroanilide (pNA) group attached to the C-terminus of the peptide sequence.

-

Mechanism of Action : The substrate is specifically cleaved by enzymes with chymotrypsin-like activity, which recognize and hydrolyze the peptide bond at the carboxyl side of the Phenylalanine residue.[1] This enzymatic action liberates the pNA moiety, a chromophore that produces a distinct yellow color.

-

Application : The rate of pNA release is directly proportional to the enzyme's activity and can be monitored continuously using a spectrophotometer, typically at an absorbance of 405-410 nm.[2][3] This makes it an invaluable tool for high-throughput screening of enzyme inhibitors and for detailed characterization of enzyme kinetics.[2][4]

The enzymatic cleavage reaction is illustrated below.

Caption: Enzymatic cleavage of Suc-Ala-Phe-Pro-Phe-pNA by chymotrypsin.

Foundational Principles: Michaelis-Menten Kinetics

To accurately interpret data derived from Suc-Ala-Phe-Pro-Phe-pNA, a firm grasp of Michaelis-Menten kinetics is essential. This model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), and the enzyme's intrinsic properties.[5][6] The core reaction is:

E + S ⇌ ES → E + P

Where E is the enzyme, S is the substrate, ES is the enzyme-substrate complex, and P is the product.

The Michaelis-Menten equation quantifies this relationship: V₀ = (Vmax * [S]) / (Km + [S])

The key parameters derived from this model provide profound insights into enzyme function:

-

Kₘ (Michaelis Constant) : This is the substrate concentration at which the reaction velocity is half of Vmax.[5] It reflects the affinity of the enzyme for its substrate; a lower Kₘ value indicates a higher affinity, meaning the enzyme can work efficiently even at low substrate concentrations.[5][7]

-

Vmax (Maximum Velocity) : This represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate.[8] Vmax is directly proportional to the total enzyme concentration ([E]ₜ).

-

kcat (Turnover Number) : Defined as Vmax / [E]ₜ, kcat is the catalytic constant.[9] It represents the number of substrate molecules converted to product per enzyme active site per unit of time, providing a direct measure of the enzyme's catalytic efficiency.[10]

-

kcat/Kₘ (Catalytic Efficiency) : This ratio, also known as the specificity constant, is the most effective measure of an enzyme's overall performance.[11][12] It accounts for both how well the enzyme binds to the substrate (Kₘ) and how rapidly it converts the bound substrate into product (kcat).

A Validated Protocol for Determining Kₘ and kcat

This section provides a detailed, step-by-step methodology for determining the kinetic parameters for an enzyme (e.g., chymotrypsin) using Suc-Ala-Phe-Pro-Phe-pNA. The protocol is designed as a self-validating system, ensuring data integrity and reproducibility.

Part A: Reagent Preparation

-

Assay Buffer : 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

-

Causality: Tris-HCl provides a stable pH environment optimal for chymotrypsin activity.[13] Calcium ions (CaCl₂) are known to stabilize the structure of chymotrypsin, enhancing its catalytic activity and preventing autolysis.

-

-

Enzyme Stock Solution : Prepare a concentrated stock of chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl.

-

Causality: Storing the enzyme in a dilute acidic solution (pH ~3) maintains its stability and prevents self-digestion before the assay begins.[13] Just before use, dilute the enzyme to the desired final concentration (typically in the low ng/mL to µg/mL range) in the Assay Buffer. The optimal concentration must be determined empirically to ensure a linear reaction rate over the measurement period.

-

-

Substrate Stock Solution : Prepare a 100 mM stock solution of Suc-Ala-Phe-Pro-Phe-pNA in 100% dimethyl sulfoxide (DMSO).

-

Substrate Working Solutions : Prepare a series of serial dilutions of the substrate from the stock solution into the Assay Buffer. A typical concentration range to test would span from 0.1 × Kₘ to 10 × Kₘ. If the Kₘ is unknown, a broad range from ~10 µM to 1 mM is a good starting point.

-

Trustworthiness: Using a wide range of substrate concentrations is critical for accurately defining the hyperbolic Michaelis-Menten curve and achieving reliable parameter estimates.

-

Part B: Assay Procedure (96-Well Plate Format)

-

Temperature Equilibration : Pre-warm the 96-well clear, flat-bottom plate and all reagents (except the enzyme) to the desired assay temperature (e.g., 25°C or 37°C).[15]

-

Assay Setup : In duplicate or triplicate, add the following to each well:

-

Assay Buffer to bring the final volume to 200 µL.

-

The appropriate volume of each Substrate Working Solution.

-

A "no enzyme" blank for each substrate concentration to control for non-enzymatic substrate hydrolysis.

-

-

Reaction Initiation : Add the diluted enzyme solution to each well to start the reaction. Mix gently by pipetting or with a plate shaker.

-

Kinetic Measurement : Immediately place the plate into a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.[2][16]

Part C: Data Analysis

-

Calculate Initial Velocity (V₀) : For each substrate concentration, plot absorbance versus time. Identify the linear portion of the curve (the initial rate) and calculate the slope (ΔA/min).

-

Convert to Molar Rate : Use the Beer-Lambert law (A = εcl) to convert the rate from ΔA/min to µmol/min.

-

Activity (µmol/min) = (ΔA/min * Reaction Volume) / (ε * l)

-

ε (Molar Extinction Coefficient) for pNA is 8,800 M⁻¹cm⁻¹.[17]

-

l (Path Length) for a 200 µL volume in a standard 96-well plate must be measured or calculated; it is typically not 1 cm.

-

-

Determine Kₘ and Vmax :

-

Method 1 (Recommended): Non-linear Regression . Plot V₀ versus substrate concentration [S]. Fit the data directly to the Michaelis-Menten equation using software like GraphPad Prism.[10] This is the most accurate method as it properly weights all data points.[18]

-

Method 2 (Traditional): Lineweaver-Burk Plot . Create a double reciprocal plot of 1/V₀ versus 1/[S].[19][20] This linearizes the data, allowing Kₘ and Vmax to be determined from the intercepts.[7][21] While historically significant, this method can disproportionately weight data at low substrate concentrations and is less accurate than non-linear regression.[18][20]

-

Y-intercept = 1/Vmax

-

X-intercept = -1/Kₘ

-

Slope = Kₘ/Vmax

-

-

-

Calculate kcat and kcat/Kₘ :

-

kcat = Vmax / [E]ₜ . This requires precise knowledge of the active enzyme concentration in the assay.

-

Calculate the ratio kcat/Kₘ .

-

The complete experimental and analytical workflow is visualized below.

Caption: Experimental workflow for determining enzyme kinetic parameters.

Quantitative Data Summary

Kinetic parameters are highly dependent on the specific enzyme, organism source, and experimental conditions (pH, temperature). The following table presents reference data for chymotrypsin and related enzymes with Suc-Ala-Ala-Pro-Phe-pNA, a closely related and commonly cited substrate. Researchers should determine these values empirically for their specific system.

| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Conditions | Source |

| Bovine α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.088 | 75 | 8.5 x 10⁵ | pH 7.8, 25°C | DelMar et al., 1979[17] |

| Chymotrypsin-like proteinase (Tenebrio molitor) | Suc-Ala-Ala-Pro-Phe-pNA | 0.8 | 36.5 | 4.6 x 10⁴ | pH 8.0 | Elpidina et al., 2005[3] |

| Human Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1.7 | - | - | - | Nakajima et al., 1979[22] |

| Human Chymase | Suc-Ala-Ala-Pro-Phe-pNA | 4.0 | - | - | - | Nakakubo et al., 2000[22] |

Note: Data for the exact substrate Suc-Ala-Phe-Pro-Phe-pNA is less commonly published, but its kinetic behavior with chymotrypsin is expected to be of a similar order of magnitude to the widely studied Suc-Ala-Ala-Pro-Phe-pNA.

Trustworthiness & Field-Proven Insights

-

Enzyme Concentration is Key : The calculation of kcat is critically dependent on the accurate concentration of active enzyme. It is advisable to determine the active site concentration via titration with a known inhibitor (e.g., N-trans-cinnamoylimidazole for chymotrypsin) rather than relying solely on protein concentration from methods like A₂₈₀ or Bradford assays.

-

DMSO Effects : Since the substrate is dissolved in DMSO, it is crucial to maintain a constant, low final concentration of DMSO (e.g., <5%) across all assays. High concentrations of organic solvents can perturb the enzyme's structure and affect its activity.[3]

-

Substrate Inhibition : At very high concentrations, some substrates can cause inhibition, leading to a decrease in reaction velocity. If the Michaelis-Menten plot does not plateau as expected, substrate inhibition should be investigated.

-

Linear Range : Ensure that the product formation (increase in absorbance) is linear with respect to both time and enzyme concentration. This validates that the assay is operating under initial rate conditions.

By following the principles and protocols outlined in this guide, researchers can confidently and accurately determine the kinetic parameters of enzymes using the Suc-Ala-Phe-Pro-Phe-pNA substrate, generating robust data for fundamental research and drug development applications.

References

-

TeachMe Physiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. Available at: [Link]

-

MedSchoolCoach. (2022). Michaelis Menten Kinetics – MCAT Biochemistry. Available at: [Link]

-

MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Available at: [Link]

-

Patsnap Synapse. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Available at: [Link]

-

Patsnap Synapse. (2025). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. Available at: [Link]

-

Britannica. (2026). Michaelis-Menten kinetics. Available at: [Link]

-

Wikipedia. (n.d.). Lineweaver–Burk plot. Available at: [Link]

-

ChemTalk. (2024). Lineweaver-Burk Plot. Available at: [Link]

-

Taylor & Francis Online. (2011). Optimum Design of Experiments for Enzyme Inhibition Kinetic Models. Available at: [Link]

-

University of Massachusetts. (n.d.). Protease Kinetics. Available at: [Link]

-

Microbe Notes. (2022). Lineweaver–Burk Plot. Available at: [Link]

-

PubMed. (2012). Optimized experimental design for the estimation of enzyme kinetic parameters: an experimental evaluation. Available at: [Link]

-

Chemistry LibreTexts. (2024). Michaelis-Menten Kinetics. Available at: [Link]

-

ACS Publications. (2017). Enzyme Kinetics Experiment with the Multienzyme Complex Viscozyme L and Two Substrates for the Accurate Determination of Michaelian Parameters. Available at: [Link]

-

Medium. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Available at: [Link]

-

Novozymes. (n.d.). SERINE PROTEASE WITH CHYMOTRYPSIN SPECIFICITY FROM NOCARDIOPSIS PRASINA EXPRESSED IN BACILLUS LICHENIFORMIS. Available at: [Link]

-

PubMed. (n.d.). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. Available at: [Link]

-

USDA ARS. (2005). A chymotrypsin-like proteinase from the midgut of Tenebrio molitor larvae. Available at: [Link]

-

ResearchGate. (n.d.). Progress curves for the R-CT-catalyzed hydrolysis of Suc-Ala-Phe-pNA in.... Available at: [Link]

-

PubMed. (1995). Determination of Km and kcat for signal peptidase I using a full length secretory precursor, pro-OmpA-nuclease A. Available at: [Link]

-

ResearchGate. (2025). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Available at: [Link]

-

GraphPad. (n.d.). How can I determine the Kcat of an enzyme?. Available at: [Link]

-

BRENDA Enzyme Database. (n.d.). EC 3.4.21.1: chymotrypsin. Available at: [Link]

-

CSB/SJU. (2016). B: mechanisms of enzyme catalysis. Available at: [Link]

-

Chemistry LibreTexts. (2023). Chymotrypsin. Available at: [Link]

-

PubMed. (1973). Preparation and kinetic properties of a new form of chymotrypsin which is active at alkaline pH: 1 -chymotrypsin. Available at: [Link]

-

PubMed. (n.d.). Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation. Available at: [Link]

-

AK Lectures. (n.d.). Catalytic Efficiency of Enzymes (kcat/Km). Available at: [Link]

-

YouTube. (2024). Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity. Available at: [Link]

-

Anaspec. (n.d.). Suc-Ala-Leu-Pro-Phe-pNA peptide. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ars.usda.gov [ars.usda.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. Michaelis-Menten kinetics | Definition & Facts | Britannica [britannica.com]

- 7. 2minutemedicine.com [2minutemedicine.com]

- 8. medschoolcoach.com [medschoolcoach.com]

- 9. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 10. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]

- 11. aklectures.com [aklectures.com]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fao.org [fao.org]

- 15. researchgate.net [researchgate.net]

- 16. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 19. medschoolcoach.com [medschoolcoach.com]

- 20. Lineweaver-Burk Plot | ChemTalk [chemistrytalk.org]

- 21. microbenotes.com [microbenotes.com]

- 22. caymanchem.com [caymanchem.com]

N-Succinyl-Ala-Phe-Pro-Phe-pNA: A Comprehensive Technical Guide on Physical Properties, Stability, and Assay Integration

Executive Summary

In the realm of drug discovery and enzymology, targeting peptidyl-prolyl cis-trans isomerases (PPIases) requires highly specific reporter substrates to accurately quantify enzyme kinetics and inhibitor affinity. The synthetic tetrapeptide N-Succinyl-Ala-Phe-Pro-Phe-pNA (Suc-Ala-Phe-Pro-Phe-pNA) serves as a gold-standard chromogenic substrate for this purpose. Unlike standard cyclophilin substrates that utilize smaller aliphatic residues, the incorporation of a bulky phenylalanine at the P1 position makes this peptide exceptionally reactive toward FK506-binding proteins (FKBPs), enabling precise spectrophotometric detection of protease and isomerase activity in 1[1].

This whitepaper provides an authoritative breakdown of the physicochemical properties, structural stability, and mechanistic causality behind the integration of Suc-Ala-Phe-Pro-Phe-pNA into self-validating experimental workflows.

Physicochemical Profiling

Understanding the physical properties of Suc-Ala-Phe-Pro-Phe-pNA is critical for preventing premature degradation and ensuring reproducible assay kinetics. The peptide features a hydrophobic core that dictates its solubility profile, necessitating specific solvent strategies according to 2[2].

Quantitative Data Summary

| Property | Specification |

| Chemical Name | N-Succinyl-L-alanyl-L-phenylalanyl-L-prolyl-L-phenylalanine p-nitroanilide |

| CAS Number | 128802-73-3 |

| Molecular Formula | C₃₆H₄₀N₆O₉ |

| Molecular Weight | 700.75 g/mol |

| Appearance | White to off-white lyophilized powder |

| Solubility | Highly soluble in DMSO/DMF; poorly soluble in aqueous buffers |

| Detection Wavelength | 390 nm – 410 nm (Free p-nitroaniline absorbance) |

| Primary Target | FK506-binding proteins (FKBPs) and Chymotrypsin |

Mechanistic Causality in Enzymatic Assays

The utility of Suc-Ala-Phe-Pro-Phe-pNA in PPIase assays relies on a highly orchestrated, coupled enzymatic reaction. The causality of this system is rooted in the stereoselectivity of an auxiliary protease, typically α-chymotrypsin.

In aqueous solution, the peptide bond preceding the proline residue (Phe-Pro) exists in an equilibrium of cis and trans conformers (typically ~88% trans and 12% cis). α-Chymotrypsin is strictly stereoselective: it exclusively and instantly cleaves the trans isomer at the Phe-pNA bond, releasing the chromophore p-nitroaniline (pNA). It cannot cleave the cis isomer. Therefore, the rate-limiting step for the cleavage of the remaining 12% of the substrate is the cis-to-trans isomerization. When an FKBP is introduced, it catalyzes this isomerization, accelerating the release of pNA, which is measured spectrophotometrically as outlined in established 3[3].

Furthermore, FKBPs possess a deep, hydrophobic binding pocket that strongly prefers the bulky side chain of Phenylalanine at the P1 position, resulting in catalytic efficiencies ( kcat/Km ) exceeding 640,000 M⁻¹ s⁻¹, as demonstrated in 4[4].

Figure 1: Mechanistic workflow of the protease-coupled PPIase assay using chymotrypsin.

Stability Dynamics and Storage Protocols

The integrity of Suc-Ala-Phe-Pro-Phe-pNA is highly dependent on environmental controls. The p-nitroanilide moiety is susceptible to spontaneous base-catalyzed hydrolysis if exposed to alkaline moisture, leading to artificially high background absorbance.

Causality in Storage Choices:

-

Solvent Selection: Due to the hydrophobicity of the Phe-Pro-Phe sequence, the peptide must be reconstituted in an organic solvent. Anhydrous DMSO is mandated because water absorbed into hygroscopic DMSO will trigger premature hydrolysis of the peptide bond, as noted in standard5[5].

-

Thermal Control: Repeated freeze-thaw cycles degrade the peptide structure. Aliquoting the DMSO stock into single-use vials prevents condensation-induced degradation.

Figure 2: Optimal reconstitution and storage pipeline to prevent spontaneous pNA hydrolysis.

Self-Validating Experimental Protocol: Protease-Coupled PPIase Assay

To ensure scientific integrity, the following methodology incorporates validation checkpoints to verify system health before data collection. This protocol is optimized for measuring FKBP activity using Suc-Ala-Phe-Pro-Phe-pNA, drawing upon 6[6].

Step 1: Reagent and Substrate Preparation

-

Action: Dissolve lyophilized Suc-Ala-Phe-Pro-Phe-pNA in anhydrous DMSO to a stock concentration of 10 mg/mL.

-

Causality: Anhydrous DMSO fully solvates the hydrophobic peptide while preventing the spontaneous hydrolysis of the pNA reporter group[5].

Step 2: System Equilibration

-

Action: Prepare 1.2 mL of 35 mM HEPES buffer (pH 7.8) containing 0.83 mg/mL α-chymotrypsin in a quartz cuvette. Equilibrate the cuvette in the spectrophotometer to exactly 10°C .

-

Causality: The thermal (uncatalyzed) cis-to-trans isomerization is highly temperature-dependent. Lowering the reaction temperature to 10°C drastically suppresses this background thermal rate, widening the dynamic range to accurately measure the true enzymatic contribution of the PPIase[3].

Step 3: Reaction Initiation and Burst Phase Monitoring

-

Action: Inject 3 μL of the peptide substrate stock (final concentration ~25 μg/mL) into the cuvette, mix rapidly, and immediately monitor absorbance at 390 nm.

-

Validation Checkpoint (Self-Validation): You must observe an immediate, sharp increase in absorbance (the "burst phase") within the first 2-3 seconds.

-

Causality: This burst confirms that the α-chymotrypsin is active and has successfully cleaved the ~88% of the substrate that naturally exists in the trans conformation[3]. If the burst is absent, either the protease is degraded or the substrate stock has precipitated.

Step 4: Kinetic Measurement of the Slow Phase

-

Action: Record the subsequent slow exponential increase in absorbance over 3-5 minutes.

-

Causality: The remaining ~12% of the substrate is in the cis conformation. The rate-limiting step is its isomerization to trans. In the presence of a PPIase, this slow phase accelerates proportionally to the enzyme's concentration and catalytic efficiency ( kcat/Km )[4].

References

- Fisher Scientific. "Suc-Ala-Phe-Pro-Phe-pNA, 128802-73-3, C36H40N6O9, Mr 700.75.

- Chem-Impex. "Suc-Ala-Phe-Pro-Phe-pNA: Biochemical Research Applications.

- MedChemExpress. "Suc-Ala-Phe-Pro-Phe-pNA Peptide Solubility and Storage Guidelines." MedChemExpress.

- ACS Biochemistry.

- ACS Biochemistry.

- ResearchGate. "Substrate specificities of the peptidyl prolyl cis-trans isomerase activities of cyclophilin and FK-506 binding protein: evidence for the existence of a family of distinct enzymes.

Sources

An In-depth Technical Guide to the Molar Extinction Coefficient of p-Nitroaniline Released from Suc-Ala-Ala-Pro-Phe-pNA

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles and Core Concepts

The quantification of enzyme activity is a cornerstone of biochemical research and drug development. A widely adopted method for this purpose is the use of chromogenic substrates, which release a light-absorbing molecule upon enzymatic cleavage. The synthetic peptide N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) is a premier substrate for assaying chymotrypsin and other chymotrypsin-like serine proteases, such as cathepsin G.[1][2] The utility of this assay hinges on the accurate measurement of the released p-nitroaniline (pNA), a yellow chromophore.

This guide provides a comprehensive examination of the molar extinction coefficient of pNA, the critical parameter that links absorbance to concentration, thereby enabling the precise determination of enzyme kinetics. We will explore the theoretical underpinnings, present a robust protocol for its experimental determination, and discuss the critical factors that influence its value, ensuring the integrity and reproducibility of your results.

The entire process is governed by the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[3][4]

The Beer-Lambert Law: A = εcl

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar extinction coefficient (or molar absorptivity) in units of M⁻¹cm⁻¹

-

c is the concentration of the absorbing species (pNA) in Molarity (M)

-

l is the path length of the light through the solution, typically 1 cm for a standard cuvette

Understanding and correctly applying the molar extinction coefficient is paramount for converting the rate of change in absorbance (ΔA/min) into the rate of product formation (moles/min), which is the definitive measure of enzyme activity.[5][6]

Section 2: The Chromophore – p-Nitroaniline (pNA)

The spectroscopic properties of p-nitroaniline are rooted in its molecular structure. It features an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on a π-conjugated phenyl ring.[7] This "push-pull" system facilitates a π→π* electronic transition with significant intramolecular charge transfer, which is responsible for its characteristic light absorption in the visible range.[7][8] Upon cleavage from the parent substrate (which is colorless), the liberated pNA imparts a yellow color to the solution, with a distinct absorbance maximum typically observed between 405 and 410 nm.[9]

Factors Influencing the Extinction Coefficient of pNA

While often cited as a constant, the molar extinction coefficient of pNA is not an immutable value. It is highly sensitive to its chemical environment. An expert understanding of these dependencies is crucial for experimental design and data accuracy.

-

Solvent and Ionic Strength : The absorbance spectrum of pNA exhibits solvatochromism, meaning its absorbance maximum (λmax) can shift depending on the polarity of the solvent.[7] An increase in solvent polarity or ionic strength can cause a bathochromic (red) shift, moving the λmax to a longer wavelength.[10] This shift means that using a literature value for ε without validating it in your specific assay buffer can introduce significant error.[10]

-

pH : A key advantage of pNA is the stability of its absorbance spectrum across a broad pH range. Unlike other chromophores such as p-nitrophenol (pNP), which has a pKa near physiological pH, pNA's absorbance is constant from approximately pH 4 to 10.[11] This makes it a reliable reporter molecule for a wide variety of enzyme assays that operate under different optimal pH conditions.

-

Temperature : While generally considered a minor factor compared to solvent and pH, temperature can influence the extinction coefficient. For highly precise and reproducible kinetic assays, it is best practice to perform all measurements, including the determination of ε, at the same temperature at which the enzyme assay will be conducted (e.g., 37°C).[12]

Due to this environmental sensitivity, the most rigorous scientific approach is to experimentally determine the molar extinction coefficient under the exact conditions of the planned enzyme assay .

Reported Values of the pNA Molar Extinction Coefficient

For initial estimations and general reference, several values for the molar extinction coefficient of pNA have been reported. It is critical to note the conditions under which these values were determined.

| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reported Conditions | Source |

| 405 nm | ~10,500 | Commonly used for caspase assays. | [9] |

| 405 nm | 9,600 | General value for photometric measurement. | [13] |

| 410 nm | 8,800 | pH 7.5; used in various enzyme assays. | [14] |

Section 3: Experimental Determination of the Molar Extinction Coefficient

This section provides a self-validating, field-proven protocol for the accurate determination of the molar extinction coefficient of pNA. The principle is to generate a standard curve by measuring the absorbance of a series of precisely known pNA concentrations. According to the Beer-Lambert law, a plot of absorbance versus concentration will yield a straight line passing through the origin, where the slope is equal to the molar extinction coefficient (ε) when the path length is 1 cm.[15][16]

Detailed Step-by-Step Protocol

1. Materials and Reagents:

-

High-purity p-Nitroaniline (pNA) powder (MW: 138.12 g/mol )[17]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

The specific assay buffer to be used for the enzyme kinetics study (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM CaCl₂)[18]

-

Calibrated micropipettes

-

UV/Vis Spectrophotometer or microplate reader

-

Quartz cuvettes or a clear, flat-bottom 96-well microplate

2. Preparation of a pNA Stock Solution (10 mM):

-

Accurately weigh 13.81 mg of pNA powder.

-

Dissolve the powder in 10 mL of DMSO. Ensure it is fully dissolved.

-

This creates a 10 mM stock solution. Store this solution protected from light.

3. Preparation of Working Standards:

-

Perform serial dilutions of the 10 mM pNA stock solution into your specific assay buffer to create a range of standards. For a typical 96-well plate assay, a final volume of 200 µL per well is common.

-

Example Dilution Series (for a final volume of 200 µL):

-

100 µM Standard: 2 µL of 10 mM pNA stock + 198 µL of assay buffer

-

80 µM Standard: 1.6 µL of 10 mM pNA stock + 198.4 µL of assay buffer

-

60 µM Standard: 1.2 µL of 10 mM pNA stock + 198.8 µL of assay buffer

-

40 µM Standard: 0.8 µL of 10 mM pNA stock + 199.2 µL of assay buffer

-

20 µM Standard: 0.4 µL of 10 mM pNA stock + 199.6 µL of assay buffer

-

10 µM Standard: 0.2 µL of 10 mM pNA stock + 199.8 µL of assay buffer

-

0 µM Standard (Blank): 200 µL of assay buffer

-

4. Absorbance Measurement:

-

Set the spectrophotometer or microplate reader to the desired wavelength (e.g., 405 nm).[9]

-

Use the "Blank" (0 µM pNA standard) to zero the instrument.

-

Measure the absorbance of each working standard in triplicate to ensure precision.

5. Data Analysis and Calculation of ε:

-

For each concentration, calculate the mean absorbance from the triplicate readings.

-

Subtract the absorbance of the blank from all other mean absorbance values.

-

Plot the corrected mean absorbance (Y-axis) against the corresponding pNA concentration in Molarity (X-axis).

-

Perform a linear regression on the data points. The resulting equation will be in the form y = mx + b.

-

The slope of the line (m) is the molar extinction coefficient (ε) in M⁻¹cm⁻¹. The R² value should be ≥ 0.99 for a reliable standard curve.

Visualization: Workflow for ε Determination

Caption: Enzymatic cleavage of Suc-AAPF-pNA releases the chromophore p-nitroaniline.

Calculating Enzyme Activity

The rate of product formation can be calculated directly from the initial linear rate of absorbance increase (ΔA/min) using the Beer-Lambert Law.

Rate (M/min) = (ΔA / min) / (ε * l)

To express this in more common units:

Activity (µmol/min) = [ (ΔA / min) / ε ] * V * 10⁶

Where:

-

ΔA / min is the initial rate of absorbance change (the slope of the linear portion of your absorbance vs. time plot).

-

ε is the experimentally determined molar extinction coefficient (M⁻¹cm⁻¹).

-

V is the total reaction volume in Liters.

-

10⁶ is the conversion factor from moles to µmoles.

This calculated activity can then be normalized to the amount of enzyme used to determine the specific activity (e.g., µmol/min/mg of enzyme).

Section 5: Conclusion and Best Practices

The accurate determination of enzyme kinetics using chromogenic substrates like Suc-AAPF-pNA is fundamentally dependent on the precise value of the molar extinction coefficient for the released p-nitroaniline. While literature values provide a useful starting point, this guide emphasizes the critical importance of empirical determination .

As a Senior Application Scientist, my recommendation is to always perform a pNA standard curve to calculate the extinction coefficient in the exact buffer system, pH, and temperature of your enzyme assay. This self-validating step eliminates a significant source of potential error and ensures that your kinetic data is both accurate and reproducible. By internalizing the principles and protocols outlined herein, researchers can ensure the scientific integrity of their work and generate trustworthy, high-quality data in their research and drug development endeavors.

References

-

Tadesse, S., & Nageshwar, G. D. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564. Available from: [Link]

-

Alphalyse. Protein Molar Extinction Coefficient calculation in 3 small steps. (2016, November 15). Available from: [Link]

-

MtoZ Biolabs. How to Determine the Extinction Coefficient. Available from: [Link]

-

Sargsyan, H., Ghazoyan, H., Markarian, S. A., & Grigoryan, G. S. (2019). Absorption spectra of p-nitroaniline with a concentration of 4.56·10–5 mol·dm⁻³ in the DESO/AOT/n-heptane system. ResearchGate. Available from: [Link]

-

Patsnap Synapse. How to Measure Enzyme Kinetics Using Spectrophotometry. (2025, May 9). Available from: [Link]

-

Irving, H., & Ramakrishna, R. S. (1960). A procedure for determining the molar extinction coefficients of metal dithizonates. Analyst, 85, 860. Available from: [Link]

-

Raines, R. T., et al. (2007). pH-Sensitivity of the extinction coefficients at 410 nm of p-nitroaniline (pNA) and p-nitrophenol (pNP). ResearchGate. Available from: [Link]

-

Raines Lab, University of Wisconsin-Madison. (2008, January 31). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. Molecules, 13(2), 344-352. Available from: [Link]

-

D2D CURE. Data | Kinetics Calculations. (2022, February 5). Available from: [Link]

-

Shetab-Boushehri, S. V. (2021, August 30). Employment of Beer-Lambert equation in calculation of enzyme activity. YouTube. Available from: [Link]

-

Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate. Available from: [Link]

-

SLS Ireland. N-Succinyl-Ala-Ala-Pro-Phe p-n | S7388-100MG | SIGMA-ALDRICH. Available from: [Link]

-

ResearchGate. Is there any way to obtain approximate or accurate molar extinction coefficients? (2015, March 9). Available from: [Link]

-

ChromogenicSubstrates.com. Theoretical Basis for Calculation. Available from: [Link]

-

van Dalen, J. P., Ahsmann, W. B., & van Duijn, P. (1970). A method for the determination of the molar extinction coefficient of structure-linked chromophores. Histochemical Journal, 2(4), 329-342. Available from: [Link]

-

Food and Agriculture Organization of the United Nations. SERINE PROTEASE WITH CHYMOTRYPSIN SPECIFICITY FROM NOCARDIOPSIS PRASINA EXPRESSED IN BACILLUS LICHENIFORMIS. Available from: [Link]

-

Niazi, A., Ghasemi, J., & Yazdanipour, A. (2007). Effect of pH on the absorbances of nitroaniline isomers. ResearchGate. Available from: [Link]

-

ResearchGate. How to calculate enzyme activity using Lambert Beer? (2022, August 12). Available from: [Link]

-

Millefiori, S., Favini, G., Millefiori, A., & Grasso, D. (1975). Electronic spectra and structure of nitroanilines. Spectrochimica Acta Part A: Molecular Spectroscopy, 31(1), 21-26. Available from: [Link]

-

Edinburgh Instruments. Beer-Lambert Law | Transmittance & Absorbance. (2021, July 8). Available from: [Link]

-

Khan, M. N., & Sarwar, M. (1982). Coefficients for p-Nitrophenol. Journal of the Chemical Society of Pakistan, 4(3), 159-163. Available from: [Link]

-

Zhang, Y., et al. (2003). Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States. Journal of Biological Chemistry, 278(48), 48067-48075. Available from: [Link]

-

NIST. p-Nitroaniline. NIST WebBook. Available from: [Link]

Sources

- 1. shop.bachem.com [shop.bachem.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]

- 4. edinst.com [edinst.com]

- 5. d2dcure.com [d2dcure.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. raineslab.com [raineslab.com]

- 12. fao.org [fao.org]

- 13. Theoretical Basis for Calculation - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Molar Extinction Coefficient Calculation [alphalyse.com]

- 16. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 17. p-Nitroaniline [webbook.nist.gov]

- 18. benchchem.com [benchchem.com]

Probing Protease Activity: A Detailed Protocol for the Suc-Ala-Phe-Pro-Phe-pNA Colorimetric Assay

This application note provides a comprehensive, step-by-step guide for utilizing the chromogenic substrate N-Succinyl-L-alanyl-L-phenylalanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Phe-Pro-Phe-pNA) to measure the kinetic activity of chymotrypsin and chymotrypsin-like serine proteases. This protocol is designed for researchers, scientists, and drug development professionals engaged in enzyme characterization and inhibitor screening.

Introduction: The Principle of Chromogenic Protease Assays

The Suc-Ala-Phe-Pro-Phe-pNA assay is a continuous colorimetric method for determining protease activity. The underlying principle is the enzymatic hydrolysis of a synthetic peptide substrate that is covalently linked to a chromophore, p-nitroaniline (pNA). The intact substrate is colorless. However, upon cleavage of the amide bond between the C-terminal phenylalanine residue and the pNA moiety by a protease such as chymotrypsin, the free pNA is released.[1] In an aqueous solution, p-nitroaniline exhibits a distinct yellow color with a strong absorbance maximum around 405 nm.[2] The rate of pNA formation, observed as an increase in absorbance over time, is directly proportional to the enzymatic activity under the specified assay conditions. This relationship allows for the precise quantification of enzyme kinetics and the evaluation of inhibitory compounds.

The specificity of this assay is conferred by the peptide sequence, which mimics the natural recognition sites of chymotrypsin. Chymotrypsin preferentially cleaves peptide bonds on the carboxyl side of large hydrophobic amino acids like phenylalanine, tyrosine, and tryptophan.

Materials and Reagents

Key Components

-

Enzyme: α-Chymotrypsin from bovine pancreas (or other purified chymotrypsin-like protease)

-

Substrate: Suc-Ala-Phe-Pro-Phe-pNA

-

Buffer: Tris-HCl buffer

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Stopping Reagent (Optional): Acetic Acid (for endpoint assays)

-

Equipment:

-

UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

Temperature-controlled cuvette holder or plate reader

-

Calibrated pipettes

-

96-well, clear, flat-bottom microplates or quartz cuvettes

-

Reagent Preparation

Causality behind Reagent Preparation:

-

Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0): Tris-HCl provides a stable pH environment in the optimal range for chymotrypsin activity.[3] Calcium ions (Ca²⁺) are known to be important for the stability and optimal conformation of chymotrypsin.

-

Substrate Stock Solution (20 mM in DMSO): Suc-Ala-Phe-Pro-Phe-pNA has limited aqueous solubility. DMSO is a suitable organic solvent for creating a concentrated stock solution that can be diluted into the aqueous assay buffer.[4]

-

Enzyme Stock Solution (1 mg/mL in 1 mM HCl): Chymotrypsin is susceptible to autolysis (self-digestion) at neutral or alkaline pH. Preparing the stock solution in dilute hydrochloric acid maintains a low pH, which minimizes this degradation and preserves the enzyme's activity.[5]

-

Working Enzyme Solution: The stock enzyme is diluted into the assay buffer immediately before use to ensure it is active under the assay conditions. The final concentration should be determined empirically to yield a linear rate of absorbance change over the desired time course.

Preparation Steps:

-

Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0):

-

Dissolve 6.057 g of Tris base and 2.94 g of CaCl₂ dihydrate in 800 mL of deionized water.

-

Adjust the pH to 8.0 with concentrated HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

Substrate Stock Solution (20 mM):

-

Dissolve the appropriate amount of Suc-Ala-Phe-Pro-Phe-pNA in 100% DMSO.

-

For example, for a molecular weight of approximately 700 g/mol , dissolve 14 mg in 1 mL of DMSO.

-

Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Enzyme Stock Solution (1 mg/mL):

-

Dissolve α-chymotrypsin in ice-cold 1 mM HCl.

-

Store in aliquots at -80°C.

-

-

Working Substrate Solution (1 mM):

-

Immediately before use, dilute the 20 mM Substrate Stock Solution 1:20 in pre-warmed Assay Buffer.

-

-

Working Enzyme Solution:

-

Immediately before use, dilute the 1 mg/mL Enzyme Stock Solution to the desired final concentration in pre-warmed Assay Buffer. The optimal concentration needs to be determined empirically but is typically in the low µg/mL to ng/mL range.

-

Experimental Protocol: Kinetic Assay in a 96-Well Plate Format

This protocol is designed for a total reaction volume of 200 µL per well. Adjust volumes proportionally for other formats.

Workflow Overview:

Caption: Experimental workflow for the Suc-Ala-Phe-Pro-Phe-pNA assay.

Step-by-Step Procedure:

-

Plate Setup:

-

Design your plate layout, including wells for blanks (no enzyme), negative controls (no substrate), and test samples. For inhibitor screening, include wells for a vehicle control (e.g., DMSO) and a positive control inhibitor.[4]

-

-

Dispense Reagents:

-

Add 170 µL of Assay Buffer to each well.

-

For inhibitor studies, add 10 µL of the test compound (dissolved in a vehicle like DMSO) or the vehicle alone to the appropriate wells.

-

-

Add Enzyme:

-

Add 10 µL of the Working Enzyme Solution to the sample and control wells.

-

Add 10 µL of Assay Buffer to the "no enzyme" blank wells.

-

-

Pre-incubation:

-

Gently mix the contents of the plate (e.g., on an orbital shaker for 30 seconds).

-

Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes. This allows the enzyme and any potential inhibitors to reach thermal equilibrium and interact.[3]

-

-

Initiate Reaction:

-

Add 20 µL of the 1 mM Working Substrate Solution to all wells to start the reaction. The final substrate concentration will be 100 µM.

-

-

Kinetic Measurement:

-

Immediately place the microplate into a pre-warmed plate reader.

-

Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes. Ensure the readings are within the linear range of the instrument.

-

Data Analysis

The rate of the enzymatic reaction is determined by the change in absorbance over time. This rate is then used to calculate the specific activity of the enzyme using the Beer-Lambert law (A = εcl).

Data Analysis Pipeline:

Caption: Pipeline for calculating enzyme activity from raw kinetic data.

Calculation Steps:

-

Calculate the Rate of Reaction (ΔAbs/min):

-

Plot the absorbance at 405 nm versus time for each well.

-

Identify the initial linear portion of the curve.

-

Calculate the slope of this linear portion (ΔAbs/min). This is your reaction rate.

-

-

Calculate Enzyme Activity:

-

Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation.

Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l)

Where:

-

ΔAbs/min is the rate of absorbance change from the linear portion of the curve.

-

ε (molar extinction coefficient of pNA) is approximately 10,000 M⁻¹cm⁻¹. Note: This value can be influenced by buffer conditions. For highest accuracy, it is recommended to generate a pNA standard curve under your specific assay conditions.[2]

-

l is the path length of the light through the sample in cm. For a standard 96-well plate with a 200 µL volume, the path length can be estimated or determined empirically, but for precise calculations, a standard curve is recommended.

-

-

Calculate Specific Activity:

-

To determine the specific activity of your enzyme preparation, divide the calculated activity by the concentration of the enzyme in the final reaction volume.

Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Enzyme] (mg/mL)

-

Summary of Experimental Parameters

| Parameter | Recommended Value | Notes |

| Enzyme | α-Chymotrypsin | Final concentration should be optimized for a linear reaction rate. |

| Substrate | Suc-Ala-Phe-Pro-Phe-pNA | Final concentration of 100 µM is a good starting point. This can be varied for Km determination. |

| Assay Buffer | 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 | pH is critical for enzyme activity. |

| Total Reaction Volume | 200 µL | Can be scaled as needed. |

| Assay Temperature | 25°C or 37°C | Must be kept constant throughout the experiment. |

| Wavelength | 405 nm | Absorbance maximum for p-nitroaniline. |

| Measurement Mode | Kinetic | Multiple readings over time are essential for determining the initial reaction rate. |

| Molar Extinction (ε) | ~10,000 M⁻¹cm⁻¹ | It is highly recommended to determine this experimentally with a pNA standard curve in your assay buffer.[2] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Signal | 1. Spontaneous substrate hydrolysis.2. Contaminated reagents. | 1. Prepare fresh working substrate solution just before use. Run a "no enzyme" blank to quantify background hydrolysis and subtract it from all readings.2. Use high-purity water and reagents. Filter-sterilize the assay buffer if necessary. |